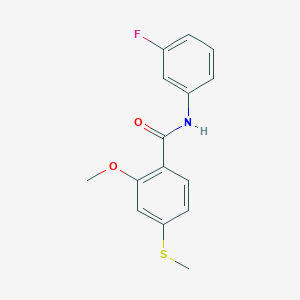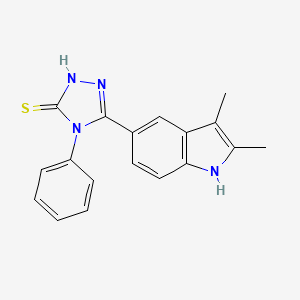
2-methoxy-N-4-morpholinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-4-morpholinylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it is currently not approved for human use due to safety concerns.
作用機序
2-methoxy-N-4-morpholinylbenzamide works by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-methoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake. It also decreases the expression of genes involved in lipogenesis and gluconeogenesis. It has been shown to improve lipid metabolism, insulin sensitivity, and glucose homeostasis in animal models. It also has anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-methoxy-N-4-morpholinylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in various physiological processes. It is also relatively easy to synthesize and has good stability. However, its safety profile has raised concerns, and caution should be exercised when handling and using it in lab experiments.
将来の方向性
There are several future directions for research on 2-methoxy-N-4-morpholinylbenzamide. One area of interest is its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its anti-cancer properties, which could be explored further in preclinical and clinical studies. Additionally, its effects on exercise performance and endurance could be investigated further, as it has been shown to have beneficial effects in animal models.
合成法
The synthesis of 2-methoxy-N-4-morpholinylbenzamide involves several chemical reactions. The starting material is 4-chlorobenzyl cyanide, which is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2-methoxy-N-methylacetamide to form the intermediate product. The final step involves the reaction of the intermediate with morpholine in the presence of trifluoroacetic acid to yield 2-methoxy-N-4-morpholinylbenzamide.
科学的研究の応用
2-methoxy-N-4-morpholinylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis. It also has anti-inflammatory and anti-cancer properties. However, its safety profile has raised concerns, and further research is needed to determine its potential clinical applications.
特性
IUPAC Name |
2-methoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJYOCUNUEAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)


![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)

![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)
